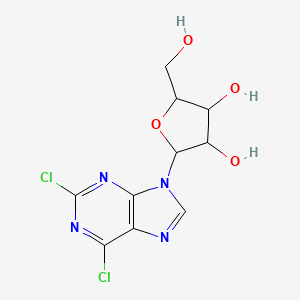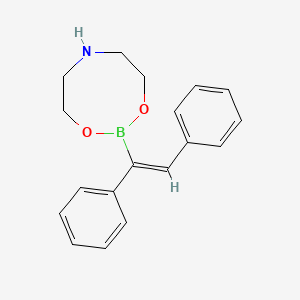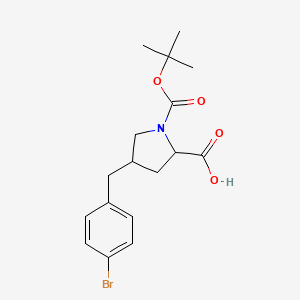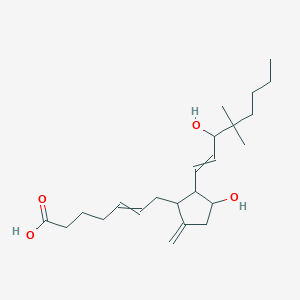
4-Ethenyl-3,5-dimethylcyclohexan-1-ol;2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Ethenyl-3,5-dimethylcyclohexan-1-ol; 2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol; 2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol; 3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol; 3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol; 4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol; 4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol; 5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol” consists of multiple isomers of cyclohexanol derivatives. These compounds are characterized by the presence of methyl and prop-1-en-2-yl groups attached to the cyclohexane ring, which significantly influence their chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of these cyclohexanol derivatives typically involves the alkylation of cyclohexanol or cyclohexanone with appropriate alkyl halides under basic conditions. For example, the reaction of cyclohexanol with methyl iodide in the presence of a strong base like sodium hydride can yield methylcyclohexanol derivatives.
Industrial Production Methods
Industrial production of these compounds may involve catalytic hydrogenation of corresponding cyclohexanones or cyclohexenes. The use of metal catalysts such as palladium or platinum can facilitate the hydrogenation process, leading to high yields of the desired cyclohexanol derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
These cyclohexanol derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to cyclohexanones or cyclohexanols.
Reduction: Formation of cyclohexanes.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with metal catalysts (Pd, Pt).
Substitution: Alkyl halides (e.g., methyl iodide) with strong bases (e.g., NaH).
Major Products
The major products formed from these reactions include cyclohexanones, cyclohexanes, and various substituted cyclohexanols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
These cyclohexanol derivatives have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential use in drug development due to their structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as additives in lubricants and polymers.
Wirkmechanismus
The mechanism of action of these compounds depends on their specific chemical structure and the biological target. Generally, they may interact with enzymes or receptors, altering their activity and leading to various biological effects. For example, their hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: The parent compound with a single hydroxyl group.
Methylcyclohexanol: Similar compounds with methyl groups attached to the cyclohexane ring.
Propylcyclohexanol: Compounds with propyl groups attached to the cyclohexane ring.
Uniqueness
The unique combination of methyl and prop-1-en-2-yl groups in these cyclohexanol derivatives imparts distinct chemical and physical properties, making them valuable for specific applications in research and industry. Their structural diversity allows for a wide range of reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C80H144O8 |
|---|---|
Molekulargewicht |
1234.0 g/mol |
IUPAC-Name |
4-ethenyl-3,5-dimethylcyclohexan-1-ol;2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/8C10H18O/c1-7(2)9-4-8(3)5-10(11)6-9;1-7(2)10-6-9(11)5-4-8(10)3;1-7(2)9-6-8(3)4-5-10(9)11;1-7(2)9-5-4-8(3)6-10(9)11;1-7(2)9-5-4-6-10(11)8(9)3;1-7(2)10-8(3)5-4-6-9(10)11;1-7(2)9-6-4-5-8(3)10(9)11;1-4-10-7(2)5-9(11)6-8(10)3/h7*8-11H,1,4-6H2,2-3H3;4,7-11H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
UWADSUFAUYGJQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)C(=C)C)O.CC1CCC(C(C1)O)C(=C)C.CC1CCCC(C1C(=C)C)O.CC1CCCC(C1O)C(=C)C.CC1CCC(CC1C(=C)C)O.CC1CC(CC(C1)O)C(=C)C.CC1CC(CC(C1C=C)C)O.CC1C(CCCC1O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13396839.png)
![tert-butyl N-[1-(4-chloropyridin-2-yl)but-3-enyl]carbamate](/img/structure/B13396842.png)
![Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate](/img/structure/B13396851.png)
![(R)-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid](/img/structure/B13396854.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13396855.png)
![tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate](/img/structure/B13396862.png)
![(2R)-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13396867.png)







